

An In-depth Technical Guide to 2-Methyl-2-buten-1-ol

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Compound of Interest

Compound Name: 2-Methyl-2-buten-1-OL

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **2-Methyl-2-buten-1-ol**, an unsaturated primary alcohol. The document covers its chemical and physical properties, spectroscopic data, synthesis protocols, known applications, and biological activities, presenting quantitative data in structured tables and process workflows as diagrams for clarity and ease of use.

Introduction and Chemical Identity

2-Methyl-2-buten-1-ol, also known by its common name Tiglic Alcohol, is an organic compound classified as a primary, unsaturated alcohol. It exists as two geometric isomers: (E)-2-methylbut-2-en-1-ol and (Z)-2-methylbut-2-en-1-ol. This compound is a colorless liquid with a characteristic green, oily aroma. It is found naturally in some plants, such as narcissus, and has been detected in various fruits and herbs, including blackberries and prickly pears.^[1] Due to its pleasant odor, it is utilized as a flavoring agent and in the fragrance industry. Furthermore, it serves as a versatile chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Chemical and Physical Properties

The physical and chemical properties of **2-Methyl-2-buten-1-ol** are summarized in the table below. Data is primarily for the (E)-isomer, which is more common.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C ₅ H ₁₀ O | [2] |
| Molecular Weight | 86.13 g/mol | [2] |
| IUPAC Name | (2E)-2-methylbut-2-en-1-ol | [2] |
| Synonyms | Tiglic alcohol, trans-2-methylbut-2-enol | |
| CAS Number | 497-02-9 ((E)-isomer), 19319-26-7 ((Z)-isomer) | |
| Appearance | Colorless liquid | |
| Odor | Green, oily aroma | |
| Boiling Point | 137.0 °C at 760 mmHg | [2] |
| Density | 0.863 - 0.869 g/cm ³ | |
| Refractive Index | 1.439 - 1.445 | |
| Solubility | Slightly soluble in water; soluble in ethanol | |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of **2-Methyl-2-buten-1-ol**. The following table summarizes key spectral data from the literature.

| Spectroscopy Type | Isomer | Peak Information | Source(s) |
|---------------------|--|--|-----------|
| ^{13}C NMR | (E)-isomer | δ (ppm): 68.3 (C1), 13.3 (C2-methyl) | [3] |
| (Z)-isomer | δ (ppm): 60.5 (C1), 21.3 (C2-methyl) | [3] | |
| Mass Spec (EI) | (E)-isomer | Key m/z values available in the NIST/EPA/NIH Mass Spectral Library. | [4] |
| IR Spectroscopy | (E)-isomer | Spectra available in public databases. | [5] |

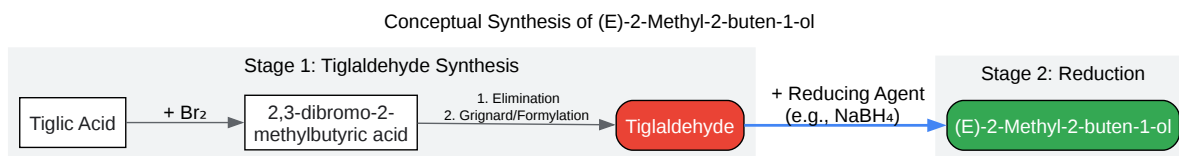
Note: Detailed peak lists for Mass Spectrometry and IR Spectroscopy are available in specialized databases such as the NIST Chemistry WebBook.

Synthesis and Experimental Protocols

The synthesis of **2-Methyl-2-buten-1-ol** can be achieved via the reduction of its corresponding aldehyde, (E)-2-methylbut-2-enal, commonly known as tiglaldehyde. This two-step conceptual pathway involves the formation of the aldehyde followed by its reduction.

Conceptual Synthesis Pathway

The overall synthesis can be visualized as a two-stage process starting from precursors to tiglaldehyde, which is then reduced to the target alcohol. A plausible route involves the preparation of tiglaldehyde from tiglic acid, which itself can be synthesized via a Grignard reaction followed by dehydration.[6] The final and most direct step is the reduction of tiglaldehyde.



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Conceptual pathway for the synthesis of **2-Methyl-2-buten-1-ol**.

Experimental Protocol: Reduction of Tiglaldehyde

This protocol describes a representative method for the reduction of (E)-2-methyl-2-butenal (tiglaldehyde) to (E)-**2-Methyl-2-buten-1-ol** (tiglic alcohol) using sodium borohydride, a common and mild reducing agent.

Materials:

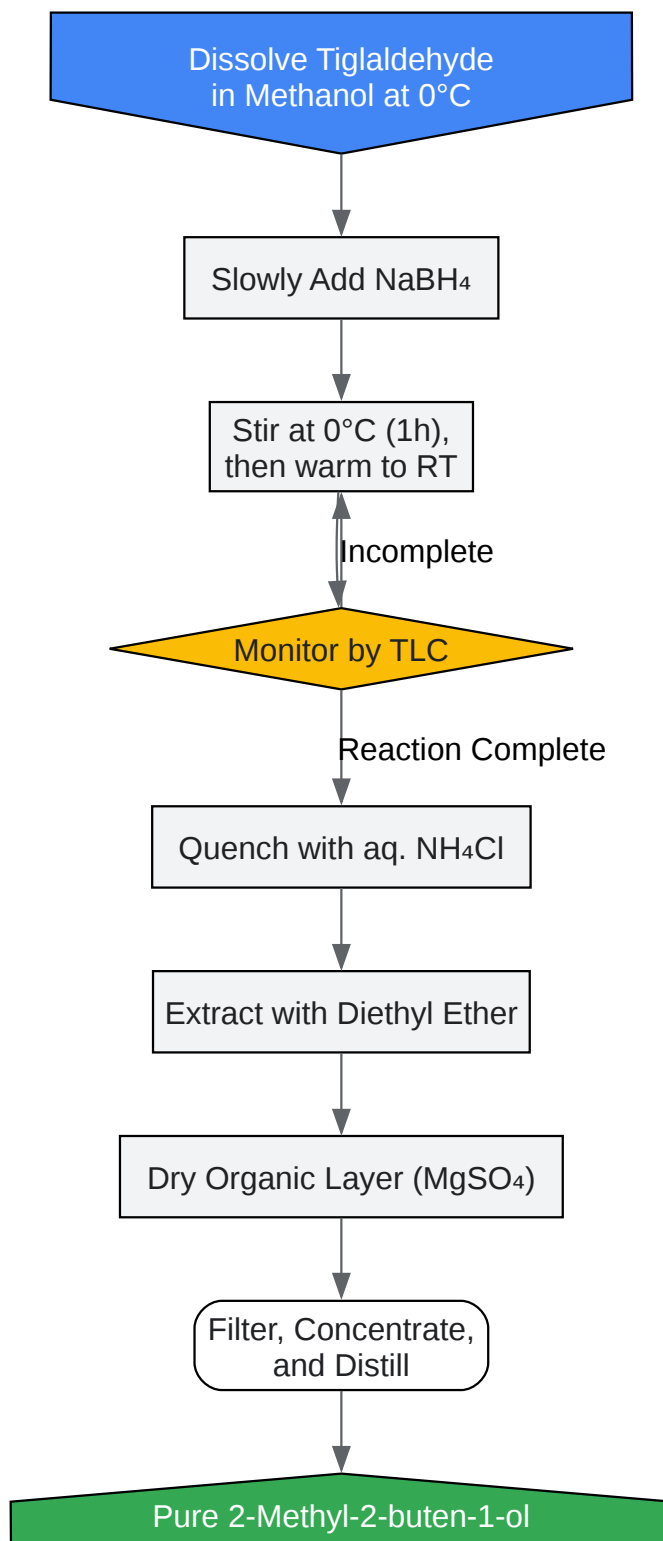
- (E)-2-methyl-2-butenal (Tiglaldehyde)
- Sodium borohydride (NaBH₄)
- Methanol (or Ethanol)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve (E)-2-methyl-2-butenal (1.0 equivalent) in methanol at 0 °C (ice bath).

- Addition of Reducing Agent: Slowly add sodium borohydride (NaBH_4) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH_4Cl) solution.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
- Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
- Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be further purified by distillation to yield pure (E)-**2-Methyl-2-buten-1-ol**.[\[7\]](#)

Experimental Workflow: Reduction of Tiglaldehyde

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Workflow for the laboratory-scale reduction of tiglaldehyde.

Applications

2-Methyl-2-buten-1-ol is primarily used in two major industrial sectors:

- **Flavor and Fragrance Industry:** Its characteristic green and oily aroma makes it a valuable component in fragrance formulations and as a flavoring agent in various food products.
- **Chemical Synthesis:** It serves as a building block for more complex organic molecules. Its primary alcohol and alkene functional groups allow for a variety of chemical transformations, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Biological Activity

The biological activity of **2-Methyl-2-buten-1-ol** is not extensively documented in scientific literature. However, some research into related short-chain unsaturated alcohols suggests potential for antimicrobial properties.

Antimicrobial Properties

Studies on other organic alcohols have indicated that their efficacy against bacterial strains can be dependent on the length of their carbon chains. While direct studies on **2-Methyl-2-buten-1-ol** are scarce, it has been suggested that it may possess antimicrobial properties that could make it useful as a natural preservative. Further research is required to validate these claims and to determine its spectrum of activity and mechanism of action. Standard protocols to test such activity would include:

- **Agar Well Diffusion Method:** To qualitatively assess antimicrobial activity.
- **Minimum Inhibitory Concentration (MIC) Determination:** To quantify the lowest concentration that inhibits visible growth.
- **Minimum Bactericidal Concentration (MBC) Determination:** To find the lowest concentration that results in microbial death.

Currently, there is insufficient data to describe any specific signaling pathways affected by this compound.

Safety and Hazards

2-Methyl-2-buten-1-ol is a flammable liquid and presents several hazards that require appropriate handling and storage procedures.

| Hazard Class | GHS Code | Description |
|------------------------|----------|----------------------------------|
| Flammable Liquid | H226 | Flammable liquid and vapor |
| Acute Toxicity | H332 | Harmful if inhaled |
| Respiratory Irritation | H335 | May cause respiratory irritation |

Source: PubChem CID 6433417[2]

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and appropriate gloves, should be followed when handling this compound. Keep away from sources of ignition.

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References

- 1. [osti.gov](https://www.osti.gov) [osti.gov]
- 2. [pnas.org](https://www.pnas.org) [pnas.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-Butenal, 2-methyl-, (E)- [webbook.nist.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. CN112174787A - Preparation method of trans-2-methyl-2-butenal - Google Patents [patents.google.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]

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